1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate is a heterocyclic compound featuring a fluorinated benzothiazole core linked to an azetidine ring and a brominated thiophene-carboxylate moiety. Benzothiazole derivatives are renowned for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The fluorine atom at the 6-position of the benzothiazole ring enhances metabolic stability and bioavailability, while the bromothiophene group contributes to electronic and steric effects that influence molecular interactions .
This compound is synthesized via multi-step reactions, often involving coupling of the azetidine-3-ol precursor (CAS: 1421468-70-3) with activated thiophene-carboxylic acid derivatives . Its structural complexity and functional group diversity make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors associated with infectious diseases or cancer.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-bromothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O2S2/c16-13-4-3-11(22-13)14(20)21-9-6-19(7-9)15-18-10-2-1-8(17)5-12(10)23-15/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZAHSWSDMOPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a fluorobenzo[d]thiazole moiety and a bromothiophene carboxylate, which may contribute to its bioactivity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within biological systems. The fluorobenzo[d]thiazole component may engage in enzyme inhibition or receptor modulation, while the azetidin-3-yl group can enhance binding affinity due to its structural characteristics. The bromothiophene moiety is believed to contribute to the compound's overall stability and bioavailability, potentially affecting its pharmacokinetic properties .
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene compounds, including those similar to this compound, exhibit promising antimicrobial properties. For instance, compounds synthesized with 5-bromothiophene-2-carboxylic acid demonstrated effective antibacterial activity against resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . This suggests that the incorporation of bromothiophene into the structure may enhance antimicrobial efficacy.
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research indicates that compounds featuring benzothiazole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions between the fluorobenzo[d]thiazole moiety and cancer-related targets are under investigation, with preliminary results suggesting significant cytotoxic effects against various cancer cell lines .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several analogs of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin derivatives and evaluated their biological activities. The results showed that specific modifications in the side chains significantly affected their antimicrobial and anticancer properties. Notably, one derivative exhibited a higher potency against breast cancer cells compared to standard chemotherapeutics .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin derivatives to target proteins involved in bacterial resistance mechanisms. The docking results indicated favorable interactions with key bacterial enzymes, supporting the compound's potential as a lead for developing new antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrFN₂O₂S |
| Molecular Weight | 322.18 g/mol |
| Antimicrobial MIC (against XDR S. Typhi) | 3.125 mg/mL |
| Cytotoxicity (IC50 against MCF7 cells) | 15 µM |
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Thiazole Ring : Utilizing appropriate thioketones and halides.
- Azetidine Formation : Cyclization reactions leading to azetidine derivatives.
- Carboxylation : Introduction of the carboxylate group through esterification methods.
Antimicrobial Activity
Research has shown that compounds containing thiazole and azetidine moieties exhibit significant antimicrobial properties. For instance, a study on similar thiazole derivatives demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria . The compound's fluorine substitution may enhance its lipophilicity, potentially improving membrane penetration and activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Potential
The anticancer properties of thiazole derivatives have been extensively studied. The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that similar compounds exhibited cytotoxic effects with IC50 values in the low micromolar range .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 5.0 |
| HepG2 | 4.5 |
Anti-inflammatory Effects
Compounds with thiazole structures have also been reported to possess anti-inflammatory properties. In vitro assays demonstrated that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity Evaluation
A recent study synthesized several derivatives of thiazole and tested their antimicrobial efficacy against clinical isolates of bacteria. Among these, compounds similar to this compound showed promising results, with significant activity against resistant strains.
Case Study 2: Anticancer Screening
In another investigation, a series of benzothiazole derivatives were tested for their anticancer activity using the MTT assay on MCF-7 cells. The results indicated that compounds with structural similarities to the target compound exhibited potent cytotoxicity, leading to further exploration of their mechanisms of action.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the benzothiazole and thiophene rings. Key comparisons include:
Table 1: Comparison of Substituents, Yields, and Physicochemical Properties
Key Observations :
- Fluorine vs. Halogen Substituents : Fluorinated analogs (e.g., 6t, 6v) generally exhibit higher yields (87.52–92.0%) and melting points compared to bromo- or chloro-substituted derivatives, suggesting improved synthetic efficiency and crystallinity .
- Thiophene vs. Urea Linkers : The target compound’s thiophene-carboxylate ester differs from urea-linked derivatives (e.g., 6r–6v), which show antitubercular activity. The ester group may alter solubility and target specificity .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions. For the fluorobenzo[d]thiazole core, Vilsmeier-Haack reagent (DMF/POCl₃) is effective for formylation, as demonstrated in the preparation of analogous benzothiazole derivatives . Coupling the azetidin-3-yl moiety to the fluorobenzo[d]thiazole can be achieved via nucleophilic substitution or amidation. For the 5-bromothiophene-2-carboxylate segment, esterification under Mitsunobu conditions or carbodiimide-mediated coupling (e.g., EDC/HOBt) is recommended. Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (¹H/¹³C) and HRMS are critical for validating intermediate and final product purity .
Q. How is the crystal structure of this compound determined, and what structural insights are critical for its activity?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include dihedral angles between aromatic rings (e.g., fluorobenzo[d]thiazole vs. thiophene), bond lengths (C–S, C–N), and non-covalent interactions (π–π stacking, C–H···π). For example, in related benzothiazole derivatives, dihedral angles between the benzothiazole and adjacent rings range from 6.5° to 34°, influencing molecular planarity and binding affinity . Weak interactions like π–π stacking (centroid distances ~3.7 Å) stabilize the crystal lattice and may mimic target-binding interactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and azetidine CH₂ groups.
- FT-IR : Confirm functional groups (e.g., C=O ester at ~1700 cm⁻¹, C–F stretch at ~1100 cm⁻¹).
- HRMS : Validate molecular formula with <2 ppm mass error.
- Elemental Analysis : Ensure purity by matching calculated/experimental C, H, N, S values (e.g., deviations <0.4% ).
Q. How can researchers assess the compound's preliminary biological activity?
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Test solubility in DMSO (stock solutions), followed by dilution in PBS or cell culture media. For stability, use HPLC-UV (C18 column, acetonitrile/water gradient) to monitor degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours. If instability is observed, consider prodrug strategies or formulation with cyclodextrins .
Advanced Research Questions
Q. How can conflicting biological activity data across assays be resolved?
- Methodological Answer : Orthogonal assays are critical. For example, if a compound shows potent enzyme inhibition but weak cell-based activity, evaluate membrane permeability (PAMPA assay) or efflux (Caco-2/MDR1-transfected cells). Conflicting cytotoxicity data may arise from impurity profiles; re-purify via preparative HPLC and re-test . Additionally, use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct target binding .
Q. What strategies optimize the synthesis yield and scalability?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, Pd-catalyzed couplings (Suzuki/Miyaura) may require ligand screening (XPhos vs. SPhos) to improve efficiency .
- Workflow Integration : Replace column chromatography with recrystallization (solvent pair: ethyl acetate/hexane) or flow chemistry for continuous processing .
Q. How do computational methods predict binding modes and SAR?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) into target pockets (e.g., HIV-1 protease or kinase domains). Prioritize poses with hydrogen bonds to key residues (e.g., Asp25 in HIV-1 protease) and π-stacking with aromatic side chains. MD simulations (GROMACS, AMBER) over 50–100 ns assess stability of ligand-target complexes. QSAR models using Hammett σ values or steric parameters (e.g., Taft Es) can guide analog design .
Q. What analytical techniques resolve stereochemical or regiochemical ambiguities?
- Methodological Answer :
- X-ray Crystallography : Definitive for absolute configuration, as shown in fluorobenzo[d]thiazole derivatives .
- NOESY NMR : Detect through-space correlations to assign cis/trans isomers or axial/equatorial substituents on the azetidine ring.
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to separate enantiomers .
Q. How can researchers design analogs to improve metabolic stability without compromising potency?
- Methodological Answer :
- Bioisosteric Replacement : Substitute labile esters (e.g., thiophene-2-carboxylate) with amides or heterocycles (oxadiazole, triazole) to reduce esterase susceptibility .
- Deuterium Incorporation : Replace hydrogens at metabolically vulnerable sites (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation.
- Prodrugs : Mask polar groups (e.g., carboxylate) as pivaloyloxymethyl esters to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
